![molecular formula C26H24F2N2O2 B608713 Unii-ybt9bps2QV CAS No. 1346133-11-6](/img/structure/B608713.png)
Unii-ybt9bps2QV
Overview
Description
Unii-ybt9bps2QV is a synthetic compound that has been gaining attention in the scientific research community due to its potential as a therapeutic agent. It is a small molecule that has a wide range of biological activities, and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in both in vivo and in vitro experiments.
Scientific Research Applications
Liquid-Phase Syntheses of Inorganic Nanoparticles
The substance has applications in the development of novel materials, particularly in the synthesis of inorganic nanoparticles. This area is crucial for advancements in industries such as electronics, where new materials can lead to significant technological evolutions. Such materials have been instrumental in progressing from vacuum tubes to modern semiconductor technologies (Cushing, Kolesnichenko, & O'Connor, 2004).
Protein Sequence Knowledgebase
Unii-ybt9bps2QV contributes to the Universal Protein Resource (UniProt), supporting biological research through a comprehensive and classified protein sequence knowledgebase. This resource is pivotal for a wide range of biological and medical research, offering a stable platform for protein sequence analysis and functional annotation (The UniProt Consortium, 2009).
Intervention in Research Processes
The substance is relevant in shaping research processes, particularly in new and emerging research areas like genomics and nanotechnology. It plays a role in guiding research and development in ways that respect societal concerns, thereby influencing both technological trajectories and ethical considerations in scientific research (Schuurbiers & Fisher, 2009).
Translating Research into Innovations
It also has implications in the translation of basic scientific research into practical innovations. The process of converting scientific discoveries into technological advancements, beneficial for society and the environment, is an area where Unii-ybt9bps2QV finds application. This includes training and education in STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
properties
IUPAC Name |
2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIAZDKZPNFTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-ybt9bps2QV | |
CAS RN |
2187352-99-2 | |
Record name | RYL-634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RYL-634 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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